molecular formula C10H11IO2 B1344725 Ethyl 3-iodo-4-methylbenzoate CAS No. 859212-59-2

Ethyl 3-iodo-4-methylbenzoate

Cat. No. B1344725
CAS RN: 859212-59-2
M. Wt: 290.1 g/mol
InChI Key: KMIVUJKEQAPRIH-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-4-methylbenzoate is a biochemical compound with the molecular formula C10H11IO2 and a molecular weight of 290.10 . It is used in proteomics research .

Scientific Research Applications

Synthesis of Disulfides and Carboxylic Acids

Ethyl 3-iodo-4-methylbenzoate has been utilized in the synthesis of disulfides and carboxylic acids. A study by El-Hegazy et al. (1994) demonstrated the use of methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates, including derivatives of 4-methylbenzoic acid, in forming diaryl disulfides and 3-nitro-4-methylbenzoic acid or 4-methylbenzoic acid upon reaction with sodium hydroxide solution (El-Hegazy, El-Bardan, & Hamed, 1994).

Ortho-Alkylation of Anilines

This compound plays a role in ortho-alkylation of anilines. In a study on the alkylation of ethyl 4-amino-3-methylbenzoate, Gassman and Gruetzmacher (2003) showed the transformation of ethyl 4-amino-3-methylbenzoate through various intermediates, illustrating its versatility in chemical synthesis (Gassman & Gruetzmacher, 2003).

Synthesis of Oxadiazolines

Ethyl 3-iodobenzoate, a related compound, was used by Jun (2011) to synthesize 3-iodobenzoylhydrazine, which was further reacted to produce oxadiazolines. This process underscores the compound's utility in the synthesis of complex organic molecules with potential biological activities (Jun, 2011).

Synthesis of Key Acid Synthons

Salman et al. (2002) described the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid from 2-hydroxy-4-methylbenzoic acid, highlighting the role of this compound derivatives in synthesizing key intermediates for pharmaceutical agents like repaglinide (Salman et al., 2002).

Preparation of Radiopaque Compounds

Mittelstaedt and Jenkins (1950) explored the preparation of derivatives of aromatic hydrocarbons including ethyl 3-iodo-4-fluorobenzoate, a compound structurally similar to this compound. These compounds exhibited anesthetic, hypnotic, and analgesic effects, highlighting the medicinal potential of these derivatives (Mittelstaedt & Jenkins, 1950).

properties

IUPAC Name

ethyl 3-iodo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIVUJKEQAPRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630270
Record name Ethyl 3-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859212-59-2
Record name Benzoic acid, 3-iodo-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859212-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-iodo-4-methyl-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

40.61 g of 3-iodo-4-methylbenzoic acid was suspended in 406 ml of ethanol and 9.1 ml of concentrated sulfuric acid was added, and then the mixture was heated at reflux for 24 hours. After the solvent was distilled off under reduced pressure, the residue was mixed with iced water, made basic with an aqueous saturated sodium hydrogen carbonate solution, followed by extraction with ethyl acetate twice. The extracts were washed in turn with water and saturated saline and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 44.44 g of a crude product as a brown oily product.
Quantity
40.61 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Quantity
406 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-iodo-4-methylbenzoic acid (1.5 g, 5.7 mmol) in 25 ml of ethanol was dropped in 0.5 ml of concentrated sulfuric acid. The reaction was refluxed overnight. TLC (Ethyl Acetate/Hexane 1:10) indicated the completion of the esterification. The extra ethanol was evaporated and the residue was dissolved in 30 ml of dichloromethane, which was washed with water (10 ml) and brine (10 ml), dried, and evaporated to a thick oil. A white solid was obtained after drying under vacuo (1.56 g. in 95% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Ethyl Acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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